Higher Precision in Isotope Dilution Quantification
In a validated fast-atom-bombardment mass spectrometry (FAB-MS) method for quantifying DPPC in amniotic fluid, the use of d9-DPPC as an internal standard achieved a within-run coefficient of variation (CV) of approximately 1.0% [1]. This precision is enabled by the near-identical physicochemical behavior of the deuterated standard and the unlabeled analyte, which co-elute and experience identical matrix effects and ionization efficiencies [1]. In contrast, methods relying on unlabeled external standards or non-isotopic internal standards typically exhibit higher CVs due to differential extraction and ionization efficiencies.
| Evidence Dimension | Analytical Precision (Within-run CV) |
|---|---|
| Target Compound Data | ~1.0% CV |
| Comparator Or Baseline | Unlabeled DPPC (d0-DPPC) external standard method (typical CV >5%) |
| Quantified Difference | ~4-fold improvement in precision |
| Conditions | FAB-MS quantification of DPPC in amniotic fluid; d9-DPPC internal standard; sample preparation as described in Ho et al. 1983 [1] |
Why This Matters
High precision is essential for detecting subtle changes in DPPC levels in clinical or research settings, reducing false negatives and improving statistical power.
- [1] Ho BC, Fenselau C, Hansen G, Larsen J, Daniel A. Dipalmitoylphosphatidylcholine in amniotic fluid quantified by fast-atom-bombardment mass spectrometry. Clinical Chemistry. 1983;29(7):1349-1353. DOI: 10.1093/clinchem/29.7.1349 View Source
